FRAX486

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

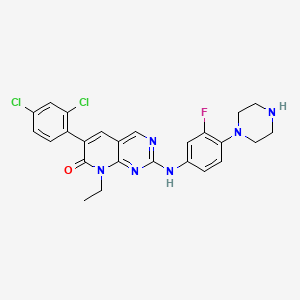

FRAX486 is a potent inhibitor of p21-activated kinases (PAKs), specifically targeting PAK1, PAK2, and PAK3. These kinases are involved in various cellular processes, including cytoskeletal reorganization, cell motility, and survival.

Mechanism of Action

Target of Action

The primary target of this compound is the p21-activated kinase (PAK) . PAKs are critical regulators of cell motility and morphology . In particular, PAK2 has been identified as a specific target of this compound .

Mode of Action

This compound acts as a PAK inhibitor . It interacts with PAK2, leading to the inhibition of its activity .

Biochemical Pathways

The compound affects the autophagy pathway . By inhibiting PAK2, it leads to the ubiquitination and proteasomal degradation of STX17, which mediates autophagosome–lysosome fusion . This results in the blocking of autophagy .

Pharmacokinetics

The compound is known to be brain penetrant and orally bioavailable . .

Result of Action

The inhibition of autophagy by this compound causes upregulation of the epithelial marker protein E-cadherin . This leads to the suppression of the migration and metastasis of triple-negative breast cancer (TNBC) cells . Furthermore, it has been found to enhance intracellular drug accumulation and reduce efflux, resulting in the reversal of multidrug resistance .

Biochemical Analysis

Biochemical Properties

FRAX486 interacts with PAKs, specifically PAK1, PAK2, and PAK3 . It has been shown to significantly reverse ABCB1-mediated multidrug resistance . Notably, this compound enhances intracellular drug accumulation and reduces efflux, resulting in the reversal of multidrug resistance .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to reverse ABCB1-mediated multidrug resistance in breast cancer cells . Furthermore, it has been found to block autophagy in triple-negative breast cancer (TNBC) cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting autophagy in TNBC cells by targeting PAK2 . This leads to the ubiquitination and proteasomal degradation of STX17, which mediates autophagosome–lysosome fusion . The inhibition of autophagy by this compound causes upregulation of the epithelial marker protein E-cadherin and thus suppresses the migration and metastasis of TNBC cells .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. For instance, it has been shown that this compound significantly reversed ABCB1-mediated multidrug resistance

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages

Metabolic Pathways

This compound is involved in the regulation of neuronal morphology and glucose homeostasis, indicating its involvement in metabolic pathways

Transport and Distribution

This compound has been found to enhance intracellular drug accumulation and reduce efflux This suggests that it may interact with transporters or binding proteins within cells and tissues

Subcellular Localization

This compound has been found to have no impact on the expression level and intracellular localization of ABCB1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FRAX486 involves multiple steps, starting with the preparation of the core pyrido[2,3-d]pyrimidin-7(8H)-one structure. The key steps include:

Formation of the pyrido[2,3-d]pyrimidin-7(8H)-one core: This involves the cyclization of appropriate precursors under controlled conditions.

Substitution reactions: Introduction of the 2,4-dichlorophenyl and 3-fluoro-4-(1-piperazinyl)phenyl groups through nucleophilic substitution reactions.

Final modifications: Ethylation and other modifications to achieve the final structure of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:

Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the quality of the product.

Purification processes: Utilizing techniques such as recrystallization, chromatography, and other purification methods to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

FRAX486 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups in the compound

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve the desired substitutions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

FRAX486 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

FRAX597: Another PAK inhibitor with similar properties but different specificity and potency.

Ripretinib: A kinase inhibitor that targets multiple kinases, including PAKs, but has a broader spectrum of activity.

Uniqueness of FRAX486

This compound is unique due to its high specificity for PAK1, PAK2, and PAK3, making it a valuable tool for studying the specific roles of these kinases in various cellular processes. Its ability to cross the blood-brain barrier and its oral bioavailability further enhance its potential for therapeutic applications .

Properties

IUPAC Name |

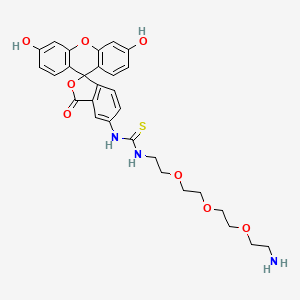

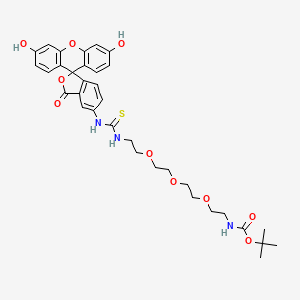

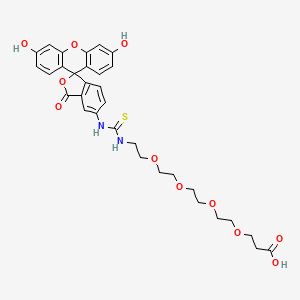

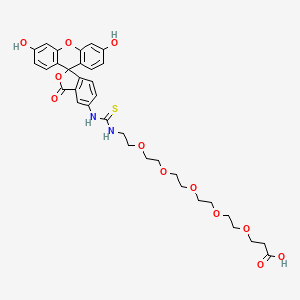

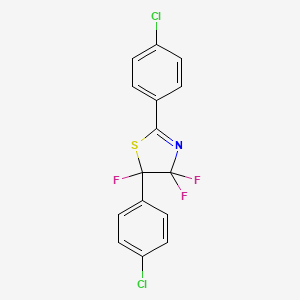

6-(2,4-dichlorophenyl)-8-ethyl-2-(3-fluoro-4-piperazin-1-ylanilino)pyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23Cl2FN6O/c1-2-34-23-15(11-19(24(34)35)18-5-3-16(26)12-20(18)27)14-30-25(32-23)31-17-4-6-22(21(28)13-17)33-9-7-29-8-10-33/h3-6,11-14,29H,2,7-10H2,1H3,(H,30,31,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKFOIHIUYFSOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)Cl)Cl)NC4=CC(=C(C=C4)N5CCNCC5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23Cl2FN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide](/img/structure/B607489.png)